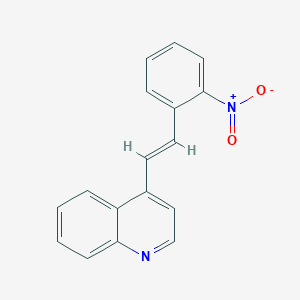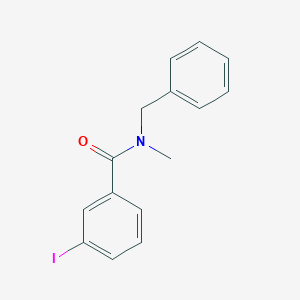![molecular formula C10H18N2O3 B261545 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)
4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid, also known as piracetam, is a nootropic drug that has been extensively studied for its potential cognitive-enhancing effects. Piracetam was first synthesized in 1964 by Romanian chemist Corneliu E. Giurgea, who coined the term "nootropic" to describe drugs that enhance cognitive function without causing sedation or stimulation.
作用机制
The exact mechanism of action of 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid is not fully understood, but it is thought to enhance cognitive function by increasing the activity of neurotransmitters such as acetylcholine and glutamate, as well as by improving cerebral blood flow and oxygen utilization in the brain.
Biochemical and Physiological Effects:
Piracetam has been shown to have a number of biochemical and physiological effects, including increasing glucose metabolism in the brain, reducing oxidative stress, and modulating the activity of ion channels in neurons.
实验室实验的优点和局限性
Piracetam has several advantages for use in lab experiments, including its low toxicity and lack of sedative or stimulant effects. However, it is important to note that 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid can have variable effects depending on the dose and individual response, and its effects may be influenced by other factors such as age, sex, and baseline cognitive function.
未来方向
There are several potential future directions for research on 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid, including investigating its effects on specific cognitive domains such as working memory or executive function, exploring its potential use in combination with other cognitive-enhancing drugs, and investigating its potential neuroprotective effects in neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid and to identify potential biomarkers of its cognitive-enhancing effects.
合成方法
Piracetam is synthesized by reacting 2-pyrrolidone with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate, which is then reacted with 2-aminoethanol to form 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid.
科学研究应用
Piracetam has been extensively studied for its potential cognitive-enhancing effects, particularly in the areas of memory, learning, and attention. Numerous studies have shown that 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid can improve cognitive function in healthy individuals, as well as in those with cognitive impairment due to aging or neurological disorders.
属性
产品名称 |
4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid |
|---|---|
分子式 |
C10H18N2O3 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
4-oxo-4-(2-pyrrolidin-1-ylethylamino)butanoic acid |
InChI |
InChI=1S/C10H18N2O3/c13-9(3-4-10(14)15)11-5-8-12-6-1-2-7-12/h1-8H2,(H,11,13)(H,14,15) |
InChI 键 |
ATLQMCHHNDTARF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)CCC(=O)O |
规范 SMILES |
C1CC[NH+](C1)CCNC(=O)CCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
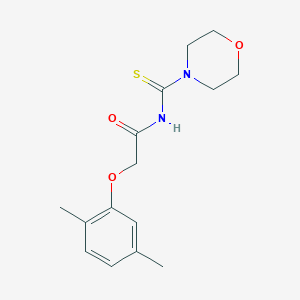
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
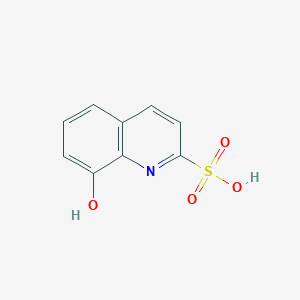
![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
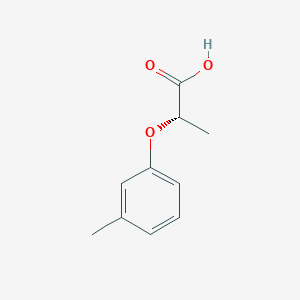
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)



